molecular formula C5H9O6P2+ B132191 3-Methyl-3,4-epoxybutyl diphosphate CAS No. 143445-84-5

3-Methyl-3,4-epoxybutyl diphosphate

Cat. No. B132191
M. Wt: 262.09 g/mol
InChI Key: QUCPLBSFMOGTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3,4-epoxybutyl diphosphate (MEP) is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. The purpose of

Scientific Research Applications

3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been used to investigate the biochemical and physiological effects of cholinesterase inhibition, as well as the potential long-term health effects of exposure to these compounds.

Mechanism Of Action

3-Methyl-3,4-epoxybutyl diphosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which in turn results in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and seizures.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyl-3,4-epoxybutyl diphosphate are well documented. 3-Methyl-3,4-epoxybutyl diphosphate has been shown to cause a decrease in acetylcholinesterase activity, which leads to an accumulation of acetylcholine in the synaptic cleft. This can result in a range of symptoms, including muscle weakness, respiratory distress, and seizures. 3-Methyl-3,4-epoxybutyl diphosphate has also been shown to cause oxidative stress and DNA damage, which may contribute to its long-term health effects.

Advantages And Limitations For Lab Experiments

3-Methyl-3,4-epoxybutyl diphosphate is a useful model compound for studying the mechanism of action of organophosphate pesticides and herbicides. It is relatively easy to synthesize and can be used in a range of experimental settings. However, it is important to note that 3-Methyl-3,4-epoxybutyl diphosphate is a highly toxic compound and should be handled with care. In addition, the use of 3-Methyl-3,4-epoxybutyl diphosphate in lab experiments may not accurately reflect the effects of exposure to real-world levels of organophosphate pesticides and herbicides.

Future Directions

There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate. One area of interest is the long-term health effects of exposure to organophosphate pesticides and herbicides. Studies have suggested that exposure to these compounds may be associated with an increased risk of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the mechanisms by which these compounds may contribute to the development of these diseases.
Another area of interest is the development of new therapies for organophosphate poisoning. Currently, there are few effective treatments for organophosphate poisoning, and there is a need for new therapies that can quickly and effectively reverse the toxic effects of these compounds.
Conclusion:
In conclusion, 3-Methyl-3,4-epoxybutyl diphosphate is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor that interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine. 3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been shown to cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate, including the long-term health effects of exposure to organophosphate pesticides and herbicides, and the development of new therapies for organophosphate poisoning.

Synthesis Methods

3-Methyl-3,4-epoxybutyl diphosphate is synthesized by reacting 3-chloro-2-methylpropene with diethyl phosphite in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form 3-Methyl-3,4-epoxybutyl diphosphate. The synthesis method is relatively straightforward and can be carried out on a large scale.

properties

CAS RN

143445-84-5

Product Name

3-Methyl-3,4-epoxybutyl diphosphate

Molecular Formula

C5H9O6P2+

Molecular Weight

262.09 g/mol

IUPAC Name

2-(2-methyloxiran-2-yl)ethyl phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8)

InChI Key

QUCPLBSFMOGTQL-UHFFFAOYSA-N

SMILES

CC1(CO1)CCOP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1(CO1)CCOP(=O)(O)OP(=O)(O)O

synonyms

2-hydroxyethyl-2-methyloxirane diphosphate
2-methyloxiraneethanol diphosphate
3-methyl-3,4-epoxybutyl diphosphate
3-methyl-3,4-epoxybutyl diphosphate, (2,4,5-13C3)-isomer
MeEBDP

Origin of Product

United States

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